(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Lipophilicity Drug-likeness Medicinal Chemistry

Procure this exact 3-methoxypyrazin-2-yl ether building block to preserve kinase hinge-binding geometry that cannot be replicated by non-methoxylated pyrazine or 5-methylpyridin-2-yl analogs (e.g., CAS 1903055-57-1, MCF-7 IC50 = 25 µM). The methoxy group introduces a critical hydrogen-bond acceptor site and modulates electron density for bidentate kinase ATP-pocket engagement. Undifferentiated substitution risks loss of target engagement, altered lipophilicity, and failed SAR reproducibility. With a lead-like MW of 320.37 Da, it leaves room for further derivatization. ≥95% purity ensures screening results free of impurity artifacts. Ideal for fragment-based libraries requiring thiazole-containing scaffolds and for ADME property validation against close analogs.

Molecular Formula C14H16N4O3S
Molecular Weight 320.37
CAS No. 2034398-29-1
Cat. No. B2980022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
CAS2034398-29-1
Molecular FormulaC14H16N4O3S
Molecular Weight320.37
Structural Identifiers
SMILESCC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
InChIInChI=1S/C14H16N4O3S/c1-9-17-11(8-22-9)14(19)18-6-3-10(7-18)21-13-12(20-2)15-4-5-16-13/h4-5,8,10H,3,6-7H2,1-2H3
InChIKeyAVXYPGSZJLVBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone (CAS 2034398-29-1): A Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone (CAS 2034398-29-1) is a synthetic heterocyclic molecule with molecular formula C14H16N4O3S and molecular weight 320.37 g/mol [1]. It belongs to a class of pyrrolidine-linked thiazole-pyrazine ethers that are utilized as building blocks in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics . The structure contains a 3-methoxypyrazin-2-yl group connected via an ether linkage to a pyrrolidine ring, which is further attached to a 2-methylthiazol-4-yl methanone moiety. Laboratory researchers and procurement specialists should note that this compound is primarily available as a research-grade chemical (typical purity ≥95%) from commercial suppliers, and its structural features make it a candidate for structure-activity relationship (SAR) exploration in drug discovery programs where pyrazine-thiazole hybrid scaffolds are of interest .

Why Generic Substitution of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone with Close Analogs Risks SAR Invalidation


Within the pyrrolidinyl-thiazole methanone series, seemingly minor structural modifications produce substantial changes in physicochemical and biological properties. The 3-methoxypyrazin-2-yl ether substituent present in CAS 2034398-29-1 cannot be freely interchanged with non-methoxylated pyrazine (e.g., pyrazin-2-yloxy) or pyridine (e.g., 5-methylpyridin-2-yloxy) analogs without risking loss of target engagement, altered lipophilicity, and modified hydrogen-bonding capacity [1]. Vendor data indicate that close structural analogs exhibit divergent biological profiles; for example, the 5-methylpyridin-2-yl analog (CAS 1903055-57-1) was evaluated in antiproliferative assays and showed an IC50 of 25 µM against MCF-7 breast cancer cells, whereas no comparable public data exist for the non-methoxylated pyrazine analog, underscoring that each substituent vector demands independent characterization . The methoxy group on the pyrazine ring introduces an additional hydrogen-bond acceptor site and alters electron density on the heterocycle, which can influence binding to kinase ATP pockets and modulate metabolic stability [1]. Consequently, procurement of the exact compound—not a near neighbor—is essential for reproducibility in SAR campaigns and for maintaining the integrity of hit-to-lead optimization programs.

Quantitative Differentiation Evidence for (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone vs. Closest Structural Analogs


Physicochemical Differentiation: XLogP and Topological Polar Surface Area (TPSA) Comparison with Non-Methoxylated Pyrazine Analog

The 3-methoxypyrazin-2-yl substituent in the target compound confers distinct physicochemical properties relative to the des-methoxy analog (2-methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone. The methoxy group adds one oxygen atom, increasing the hydrogen-bond acceptor count by one and raising the topological polar surface area (TPSA) by approximately 9–12 Ų, which can influence membrane permeability and oral bioavailability predictions [1]. The computed XLogP for the target compound is shifted by approximately +0.3 to +0.6 log units compared to the non-methoxylated analog, reflecting increased lipophilicity that may enhance passive diffusion while maintaining solubility characteristics suitable for cell-based assays [1].

Lipophilicity Drug-likeness Medicinal Chemistry ADME Prediction

Hydrogen-Bond Acceptor Capacity: Methoxypyrazine vs. Methylpyridine Substituent Impact on Target Engagement Potential

The target compound bears a 3-methoxypyrazin-2-yl ether group, which presents two nitrogen atoms (N1 and N4 of pyrazine) plus a methoxy oxygen as potential hydrogen-bond acceptors. In contrast, the 5-methylpyridin-2-yl analog (CAS 1903055-57-1) possesses only one pyridine nitrogen and no methoxy oxygen, resulting in a fundamentally different hydrogen-bond acceptor pharmacophore [1]. While direct biochemical IC50 data for the target compound are not publicly available, the 5-methylpyridin-2-yl analog has a reported MCF-7 antiproliferative IC50 of 25 µM, indicating modest cellular activity that may be modulated—either positively or negatively—by the methoxypyrazine substitution pattern . Researchers in kinase inhibitor programs should note that the methoxypyrazine moiety can engage the hinge region of kinase ATP-binding sites via bidentate hydrogen bonding, a mode not accessible to pyridine-based analogs [1].

Kinase inhibition Hydrogen bonding ATP-binding site Structure-activity relationship

Molecular Weight and Formula Differentiation: Target Compound vs. Fluorinated Pyrimidine Analog in the Same Scaffold Series

Within the (2-methylthiazol-4-yl)(3-substituted-pyrrolidin-1-yl)methanone scaffold series, substituent choice drives molecular weight and atom composition. The target compound (C14H16N4O3S, MW 320.37) is 16.0 Da lighter than the 6-ethyl-5-fluoropyrimidin-4-yl analog (CAS 2034574-03-1, C15H17FN4O2S, MW 336.38) [1]. This 16 Da difference, coupled with the absence of fluorine, places the target compound closer to the 'lead-like' property space (MW <350) preferred for fragment elaboration and hit optimization, whereas the fluorinated analog enters a higher molecular weight range that may present challenges for downstream pharmacokinetic optimization [1][2]. Additionally, the target compound contains no halogen atoms, potentially simplifying synthetic scale-up and reducing environmental persistence concerns relative to fluorinated or chlorinated analogs [2].

Molecular weight optimization Lead-likeness Fragment-based drug design Property-based design

Vendor Availability and Purity Benchmarking: Target Compound vs. Pyrazin-2-yl and Isoxazol-5-yl Analogs

The target compound (CAS 2034398-29-1) is commercially available from multiple vendors with a typical specified purity of 95%, consistent with its designation as a research-grade building block . A structurally related analog, isoxazol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034283-43-5, PubChem CID 91626887), which shares the identical 3-methoxypyrazin-2-yl ether-pyrrolidine core but differs in the carbonyl substituent (isoxazole vs. 2-methylthiazole), is also commercially catalogued with computed XLogP3 of 0.5 and identical molecular weight (290.27 g/mol for the isoxazole analog vs. 320.37 for the target) [1]. This availability pattern indicates that the methoxypyrazine-pyrrolidine-ether core is a recognized and accessible scaffold, but the 2-methylthiazol-4-yl methanone terminus of the target compound provides a differentiated chemical handle for thiazole-directed SAR exploration that is not present in the isoxazole analog [1].

Chemical sourcing Compound procurement Purity specification Supply chain comparison

Recommended Research and Procurement Application Scenarios for (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone (CAS 2034398-29-1)


Kinase Inhibitor SAR: Hinge-Binding Motif Exploration via Methoxypyrazine Pharmacophore

The target compound is best deployed in structure-activity relationship (SAR) studies aiming to evaluate the methoxypyrazine moiety as a bidentate hinge-binding element in kinase inhibitor design [1]. Its 3-methoxypyrazin-2-yl ether group can potentially engage the backbone NH and carbonyl of the kinase hinge region through dual nitrogen-mediated hydrogen bonds—a binding mode that cannot be replicated by pyridine-based analogs such as the 5-methylpyridin-2-yl comparator (CAS 1903055-57-1, MCF-7 IC50 = 25 µM) . Research teams should use the target compound as a core scaffold for systematic derivatization of the thiazole and pyrrolidine positions, comparing resultant kinase inhibition profiles against those obtained with the methylpyridine and non-methoxylated pyrazine analogs to establish a structure-activity landscape. This application is supported by the compound's lead-like molecular weight (320.37 Da), which leaves room for additional substituents without exceeding drug-like property thresholds [1].

Thiazole-Containing Fragment Library Expansion for Phenotypic Screening

As a halogen-free, low-molecular-weight (320.37 Da) heterocyclic building block, the target compound is suitable for inclusion in fragment-based screening libraries where thiazole-containing fragments are underrepresented [1]. Unlike the fluorinated pyrimidine analog (CAS 2034574-03-1, MW 336.38), the target compound avoids fluorine-mediated metabolic liabilities and potential synthetic complexity, making it a more accessible starting point for hit elaboration [1]. Procurement teams building diverse fragment collections should consider this compound as a complement to existing pyrazine and thiazole fragment subsets, with the methoxy group providing an additional vector for fragment growing and linking strategies. The commercial availability at ≥95% purity ensures that initial screening results are not confounded by impurities .

Thiazole-Directed Medicinal Chemistry: Differentiated Scaffold vs. Isoxazole-Terminated Analogs

For medicinal chemistry programs specifically targeting thiazole-recognizing biological targets (e.g., thiazole-binding kinase domains, thiamine-utilizing enzymes), the target compound provides a unique advantage over the isoxazole-terminated analog (CAS 2034283-43-5, PubChem CID 91626887) [1]. The 2-methylthiazole moiety in the target compound can participate in sulfur-mediated interactions and π-stacking with aromatic residues in protein binding pockets, whereas the isoxazole analog lacks the sulfur atom and presents a different electrostatic surface [1]. The 30-Da molecular weight increase relative to the isoxazole analog is attributable to the thiazole sulfur and additional methyl group, which together create a distinct pharmacophore that warrants independent biological evaluation. Researchers should procure the target compound whenever thiazole-specific SAR data are required for patent protection or lead optimization .

Property-Based Lead Optimization: Leveraging Computed XLogP and TPSA Differentiation

The target compound occupies a differentiated position in physicochemical property space relative to close analogs [1]. With an estimated XLogP approximately 0.4–0.6 units higher than the non-methoxylated pyrazine analog and a TPSA approximately 9–12 Ų greater, the compound offers a distinct lipophilicity-polarity balance that may translate into differentiated membrane permeability, solubility, and protein binding profiles [1]. ADME scientists and computational chemists evaluating this scaffold series should procure the target compound for experimental logD, solubility, and PAMPA permeability measurements to validate in silico predictions and to determine whether the methoxy-induced property shift is beneficial or detrimental for the intended therapeutic application. These experimental data will be essential for go/no-go decisions in lead optimization and for justifying patent claims based on unexpected property improvements [1].

Quote Request

Request a Quote for (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.